[3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that features a unique combination of a diethylamino group and a fluorinated pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The diethylamino group is introduced via alkylation using diethylamine and an appropriate alkylating agent, such as 1-bromo-3-chloropropane.
Coupling: The final step involves coupling the fluorinated pyrazole with the diethylamino propyl group under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the pyrazole ring, especially if there are reducible substituents. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: NaOMe in methanol
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, [3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its fluorinated pyrazole moiety is of particular interest due to its potential to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to active sites, while the fluorinated pyrazole ring can enhance the compound’s stability and affinity for its targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- [3-(diethylamino)propyl][(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- [3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-imidazol-4-yl)methyl]amine
Uniqueness
The uniqueness of [3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a diethylamino group and a fluorinated pyrazole ring allows for unique interactions with molecular targets and enhances the compound’s potential as a versatile building block in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H25FN4 |
---|---|
Molecular Weight |
256.36 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H25FN4/c1-5-18(6-2)9-7-8-15-10-12-11(3)16-17(4)13(12)14/h15H,5-10H2,1-4H3 |
InChI Key |
CCVPBPRKGGESLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=C(N(N=C1C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.